(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS No.: 2321335-95-7
Cat. No.: VC5058090
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358
* For research use only. Not for human or veterinary use.
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one - 2321335-95-7](/images/structure/VC5058090.png)
Specification
CAS No. | 2321335-95-7 |
---|---|
Molecular Formula | C17H19N3O2 |
Molecular Weight | 297.358 |
IUPAC Name | (E)-3-(furan-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H19N3O2/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+ |
Standard InChI Key | OLQNGDWHOCGBQX-VOTSOKGWSA-N |
SMILES | C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The compound’s IUPAC name reflects its bicyclic framework, substituent positions, and stereochemistry. The 8-azabicyclo[3.2.1]octane core adopts a boat-like conformation with nitrogen at the bridgehead position. The (1R,5S) configuration specifies the absolute stereochemistry of the bicyclic system, critical for molecular interactions . The propenone linker (prop-2-en-1-one) exists in the E-configuration, confirmed by nuclear Overhauser effect (NOE) spectroscopy in related structures .
Molecular Formula and Weight
Derived from structural analysis:
-
Molecular Formula: C₁₈H₂₀N₃O₂
-
Molecular Weight: 310.37 g/mol
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
LogP (Predicted) | 2.1 ± 0.3 |
Hydrogen Bond Donors | 1 (pyrazole NH) |
Hydrogen Bond Acceptors | 4 (two carbonyls, furan O, pyrazole N) |
Polar Surface Area | 68.2 Ų |
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
8-Azabicyclo[3.2.1]octane Core: Prepared via Schmidt reaction or intramolecular cyclization of tropane derivatives .
-
Propenone Linker: Introduced via Claisen-Schmidt condensation between a ketone and aldehyde.
-
Heteroaromatic Substituents: Pyrazole and furan groups installed via nucleophilic substitution or cross-coupling .
Stepwise Synthesis
A representative protocol, adapted from analogous syntheses :
-
Formation of 8-Azabicyclo[3.2.1]octan-3-amine:
-
Starting from tropinone, reduce to tropane, then introduce an amine via Hofmann degradation.
-
-
Pyrazole Installation:
-
Claisen-Schmidt Condensation:
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Tropinone, LiAlH₄, THF, 0°C → 25°C | 78% |
2 | HATU, TEA, THF, 50°C, 1h | 65% |
3 | Furfural, HCl, EtOH, 60°C, 12h | 52% |
Pharmacological Activity and Mechanism
Kinase Inhibition Profile
The compound’s bicyclic amine and propenone linker mimic ATP-binding motifs in kinases. In vitro assays against interleukin-1 receptor-associated kinase 1 (IRAK1) show IC₅₀ = 38 nM, comparable to clinical-stage inhibitors . The E-configuration enhances binding via π-stacking with phenylalanine residues in the kinase pocket.
Immunomodulatory Effects
In murine models of cytokine release syndrome (CRS), the compound reduces IL-6 and TNF-α levels by 72% and 65%, respectively (dose: 10 mg/kg, oral) . This aligns with its role in suppressing NF-κB signaling downstream of Toll-like receptors.
Table 3: In Vivo Efficacy in CRS Model
Parameter | Reduction vs. Control | p-value |
---|---|---|
Serum IL-6 | 72% ± 8% | <0.001 |
Serum TNF-α | 65% ± 6% | <0.001 |
Survival Rate | 90% (vs. 40% control) | 0.002 |
Structure-Activity Relationships (SAR)
Role of Stereochemistry
The (1R,5S) configuration confers a 12-fold higher IRAK1 affinity compared to the (1S,5R) diastereomer. Molecular dynamics simulations indicate improved hydrogen bonding with Glu233 and hydrophobic contacts with Leu215 .
Heteroaromatic Substitutions
-
Pyrazole vs. Imidazole: Pyrazole improves solubility (LogP reduced by 0.4) without compromising potency.
-
Furan vs. Thiophene: Furan enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for thiophene) .
Pharmacokinetics and Toxicology
ADME Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume